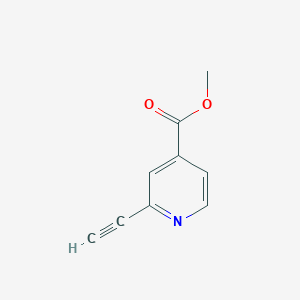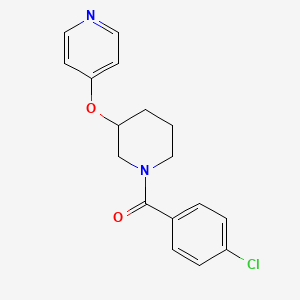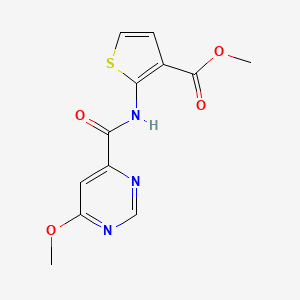
Methyl 2-(6-methoxypyrimidine-4-carboxamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(6-methoxypyrimidine-4-carboxamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C12H11N3O4S and its molecular weight is 293.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biologically Active Compounds
Research has demonstrated that thiophene derivatives exhibit a range of biological activities, including antibacterial and antifungal properties. Compounds similar to Methyl 2-(6-methoxypyrimidine-4-carboxamido)thiophene-3-carboxylate have been studied for their bioactivity. For instance, a study on thiophene-3-carboxamide derivatives revealed their significant antibacterial and antifungal activities. These compounds, due to their specific molecular interactions and conformational stability facilitated by hydrogen bonding, show promising biological activities (Vasu et al., 2005).
Antiproliferative Activity
Novel thiophene and thienopyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies are crucial for the development of new anticancer agents. For instance, a series of newly synthesized thiophene derivatives exhibited remarkable activity against breast cancer and colon cancer cell lines, highlighting the potential of thiophene compounds in cancer therapy (Ghorab et al., 2013).
Synthesis and Structural Analysis
The structural elucidation of this compound and related compounds provides insight into their potential applications. Studies involving crystallography and DFT analysis have been conducted to understand the molecular configuration, which is essential for further modifications and applications in drug design and development. For example, the crystal and molecular structures of a related compound were reported, providing valuable information for antitubercular agents' synthesis (Richter et al., 2023).
Propriétés
IUPAC Name |
methyl 2-[(6-methoxypyrimidine-4-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-18-9-5-8(13-6-14-9)10(16)15-11-7(3-4-20-11)12(17)19-2/h3-6H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVSMSJPNLFQPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=C(C=CS2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
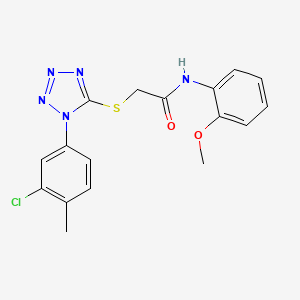
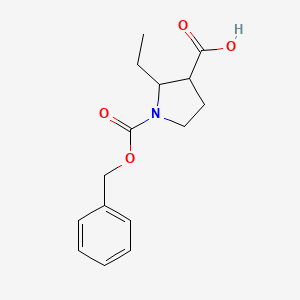
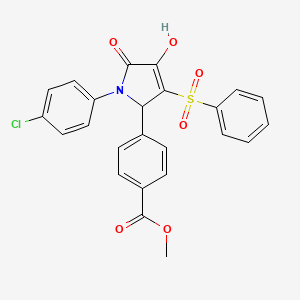
![3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2418937.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2418938.png)
![2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2418941.png)
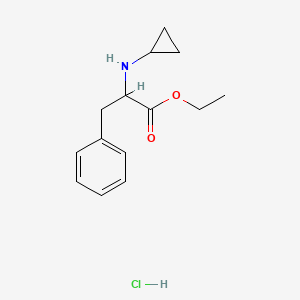
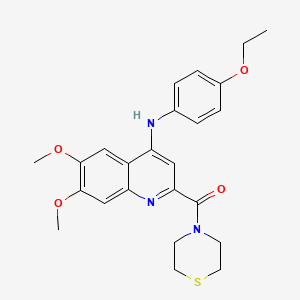
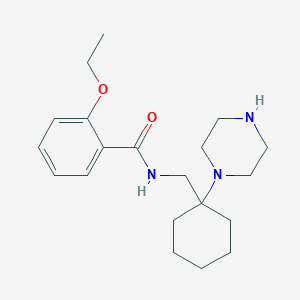
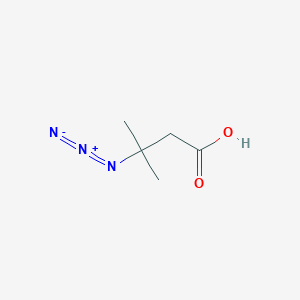
![3-(Benzo[d][1,3]dioxol-5-ylamino)-1-cyclohexylpyrrolidine-2,5-dione](/img/structure/B2418951.png)
![2-{4-Methyl-2,5-dioxo-4-[2-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2418952.png)
